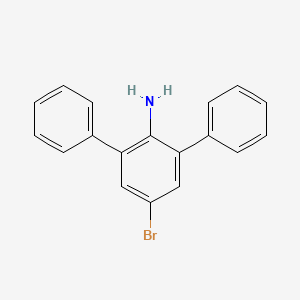

4-bromo-2,6-diphenylaniline

Description

Contextualization within Advanced Organic Synthesis

Substituted anilines are foundational intermediates in organic synthesis. The strategic placement of various substituents on the aniline (B41778) ring allows for the construction of complex molecular frameworks. They are precursors to a vast array of pharmaceuticals, agrochemicals, and dyes. innospk.com Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of highly functionalized anilines and diarylamines. nih.govrsc.org For instance, the Buchwald-Hartwig amination and Ullmann condensation are pivotal reactions for forming the C-N bonds central to diarylamine structures. nih.gov The development of metal-free synthesis methods, such as those involving desulfinylative Smiles rearrangements or nitrosonium-initiated C-N bond formation, provides alternative pathways that avoid transition metals and offer access to sterically hindered products. acs.orgnih.gov

Significance in Contemporary Materials Science

Diarylamines are critical components in the design of advanced organic materials, particularly in the field of optoelectronics. Their electron-donating nature and excellent hole-transporting capabilities make them ideal for use in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. acs.orgrsc.org Triphenylamine (TPA) derivatives, a class to which 4-bromo-2,6-diphenylaniline belongs, are frequently incorporated into these devices to improve efficiency and stability. rsc.org The substitution pattern on the aromatic rings allows for fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. univook.com

Role in Catalytic System Design

The utility of diarylamines extends to the field of catalysis. They can act as ligands for metal catalysts, influencing the catalyst's activity, selectivity, and stability. Halogenated triarylboranes, for example, have been shown to be effective metal-free catalysts for N-alkylation reactions involving diarylamine substrates. researchgate.net Furthermore, the amine functionality itself can be part of a catalytic system. The development of atropisomeric diarylamines, which possess axial chirality, has opened new avenues in asymmetric catalysis, where they can be used to induce enantioselectivity in chemical transformations. nih.govresearchgate.net

Overview of Research Trajectories for Halogenated Diarylamines

Halogenated diarylamines are of particular interest due to the synthetic versatility imparted by the halogen substituent. A bromine atom, as seen in this compound, serves as a synthetically valuable "handle." It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govacs.org This allows for the modular construction of complex, multi-component systems, such as donor-acceptor molecules for materials science applications. nih.govacs.org Recent research has also explored the role of the bromine atom as a bulky "masking" group to control stereochemistry during the synthesis of axially chiral diarylamines. researchgate.netresearchgate.net This dual functionality—as both a reactive site and a stereochemical controller—ensures that halogenated diarylamines will remain a fertile ground for research in synthesis, catalysis, and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

647835-34-5 |

|---|---|

Molecular Formula |

C18H14BrN |

Molecular Weight |

324.2 g/mol |

IUPAC Name |

4-bromo-2,6-diphenylaniline |

InChI |

InChI=1S/C18H14BrN/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H,20H2 |

InChI Key |

BEQUGURIORILON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2,6 Diphenylaniline and Its Precursors

Regioselective Bromination Strategies for Diphenylaniline Derivatives

The introduction of a bromine atom at the C4-position (para) of the 2,6-diphenylaniline (B1600732) scaffold requires high regioselectivity to avoid the formation of other isomers. The phenyl groups at the ortho-positions sterically hinder access to these sites, naturally favoring substitution at the para-position. However, achieving exclusive para-bromination with high yield depends on the choice of brominating agent and reaction conditions.

Catalytic Bromination Approaches

Catalytic methods for the bromination of aromatic amines are favored for their efficiency and selectivity under mild conditions. These approaches often use a catalyst to generate a more manageable and selective brominating species in situ. For diphenylaniline derivatives, the goal is to achieve monobromination at the electron-rich para-position.

Various catalysts can be employed for the regioselective bromination of anilines and related aromatic amines. While direct bromination with molecular bromine (Br₂) can be effective, it often requires careful control of stoichiometry to prevent over-bromination. benchchem.com Catalytic systems, such as those involving metal salts or specific promoters, can enhance selectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst is a common strategy. researchgate.net Research has shown that H₂SO₄ can act as a promoter for regioselective monobromination with NBS, yielding para-brominated products in good to excellent yields. researchgate.net Another approach involves using N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), which allows for the para-selective bromination of various aromatic compounds, including acetanilide, under mild, catalyst-free conditions in dichloromethane. organic-chemistry.org

| Catalyst/Promoter | Brominating Agent | Substrate Type | Selectivity | Ref |

| H₂SO₄ | N-bromosuccinimide (NBS) | Phenol Derivatives | para- or ortho- | researchgate.net |

| None | TBBDA/PBBS | Anisole, Acetanilide | para- | organic-chemistry.org |

| Zeolite-encapsulated Fe(III) complex | Not specified | General Organic Transformations | Not specified | researchgate.net |

Directed Ortho-Metalation (DoM) Assisted Bromination

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The process involves deprotonation of the ortho-position by a strong organolithium base, which is directed by a coordinating heteroatom in the DMG, followed by quenching with an electrophile. wikipedia.org Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.orgharvard.edu

For a substrate like 2,6-diphenylaniline, the amine group itself can act as a DMG. However, DoM inherently directs functionalization to the ortho position. Since the desired product is brominated at the para-position, traditional DoM is not a direct route for this specific synthesis. DoM would instead be a primary method for synthesizing 2-bromo or 2,6-dibromo isomers of other aniline (B41778) derivatives. wikipedia.org To achieve para-bromination, one would typically rely on electrophilic aromatic substitution, where the electronic effects of the amino group and the steric bulk of the ortho-phenyl substituents direct the incoming electrophile (bromine) to the C4 position.

Oxidative Bromination Techniques

Oxidative bromination provides an alternative pathway where a bromide salt (e.g., NaBr) is oxidized in situ to generate an electrophilic bromine species. These methods are often considered more environmentally benign than using molecular bromine. A combination of cupric bromide (CuBr₂) and Oxone has been reported as a mild and effective reagent system for the bromination of primary, secondary, and tertiary aromatic amines with high regioselectivity. researchgate.net This system allows for the controlled production of mono- or multi-brominated products. researchgate.net

Another approach involves nitrosonium ion (NO⁺) catalyzed bromination of electron-rich arenes using bromide salts as the bromine source and oxygen as the terminal oxidant. acs.orgresearchgate.net This transition-metal-free method proceeds under mild temperatures. researchgate.net Additionally, electrochemical methods have been developed for the halogenation of diarylamines. researchgate.net A paired electrosynthesis system using CH₃CN/CBr₄ can be used for the effective bromination of diarylamines. researchgate.net

A particularly mild and highly selective method for para-bromination of aniline derivatives uses the organic dye Eosin Y as the bromine source in conjunction with Selectfluor. nih.gov This metal-free system proceeds at room temperature and demonstrates absolute para-selectivity for N-acyl and N-sulfonyl anilines, which serve as models for the electronically similar diphenylaniline. nih.gov The proposed mechanism involves a radical pathway and the in situ generation of a unique brominating agent. nih.gov

Cross-Coupling Approaches to Diarylamine Scaffolds

The construction of the 2,6-diphenylaniline core is a critical step that is efficiently achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, in particular, offer versatile and high-yielding routes to form the necessary carbon-carbon or carbon-nitrogen bonds.

Buchwald-Hartwig Amination Strategies for 4-Bromo-2,6-diphenylaniline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis, allowing for the coupling of amines with aryl halides or triflates under relatively mild conditions. wikipedia.orgalfa-chemistry.com

While direct synthesis of this compound via Buchwald-Hartwig amination in a single step is complex, the reaction is instrumental in building the diarylamine precursors. For instance, 2,6-diphenylaniline could be synthesized by the double arylation of an ammonia (B1221849) equivalent with a 1-bromo-2-phenylbenzene derivative, although this is less common. A more typical application would be the synthesis of related triarylamines. For example, studies on the coupling of diphenylamine (B1679370) with bromobenzene (B47551) have been optimized by screening various palladium precatalysts and phosphine (B1218219) ligands, with systems like XPhos, RuPhos, and SPhos providing excellent yields. acs.org

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine and regenerate the Pd(0) catalyst. wikipedia.orgalfa-chemistry.com

| Pd Precatalyst | Ligand | Base | Solvent | Application | Ref |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Amination of bromo-estrone | beilstein-journals.org |

| Pd₂(dba)₃ | [t-Bu₃PH]BF₄, XPhos, RuPhos, SPhos | Not specified | Not specified | Coupling of diphenylamine with bromobenzene | acs.org |

| PdCl₂(P(o-Tolyl₃)₂) | Not specified | Toluene | Toluene | Early C-N cross-coupling | libretexts.org |

Suzuki-Miyaura Coupling in Precursor Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an aryl halide or triflate. libretexts.orgnih.gov This method is arguably the most direct and efficient strategy for synthesizing the 2,6-diphenylaniline precursor.

The synthesis would typically start with a di-halogenated aniline. For example, 2,6-dibromoaniline (B42060) can be coupled with two equivalents of phenylboronic acid in the presence of a palladium catalyst and a base to form 2,6-diphenylaniline. researchgate.net This product can then be subjected to regioselective bromination as described in section 2.1 to yield the final this compound. This two-step sequence is highly efficient. Research into the synthesis of conjugated co-oligomers has utilized the Suzuki-Miyaura coupling between diphenylaniline bromides and borylated compounds, highlighting the reaction's utility in connecting aryl systems to a diphenylaniline core. researchgate.netresearchgate.net

The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govbeilstein-journals.org

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Product Type | Ref |

| 2,6-dibromoaniline | Phenylboronic acid | Pd catalyst | Base | 2,6-diphenylaniline | researchgate.net |

| Diphenylaniline bromides | Borylazulenes | Pd catalyst | Base | Diphenylaniline-azulene co-oligomers | researchgate.netresearchgate.net |

| Substituted bromobenzene | Substituted phenylboronic acids | Pd(OH)₂ | K₃PO₄ | Biphenyl derivatives | nih.gov |

Sophisticated Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state.

For a molecule with the complexity of 4-bromo-2,6-diphenylaniline, which contains multiple aromatic rings, 1D NMR (¹H and ¹³C) would provide initial information on the chemical environments of the protons and carbons. However, 2D NMR techniques would be indispensable for unambiguous signal assignment and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the individual phenyl rings and potentially across the aniline (B41778) scaffold, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting longer-range couplings (typically 2-3 bonds), HMBC spectra would be crucial for connecting the phenyl rings to the central aniline ring and confirming the substitution pattern, including the position of the bromine atom.

No experimental 2D NMR data for this compound has been found in the public domain.

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form, providing information about the molecular structure and packing in the solid state. This technique is particularly useful if the compound is poorly soluble or if different polymorphic forms exist. ssNMR could reveal details about the local environment of the carbon and nitrogen atoms within the crystal lattice.

No published solid-state NMR studies for this compound are currently available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₈H₁₄BrN), the expected exact mass could be calculated and compared with the experimental value to confirm its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural clues, such as the loss of the bromine atom or phenyl groups.

A search for HRMS data specific to this compound did not yield any results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings, C=C stretching within the rings, and C-N and C-Br stretching vibrations.

Specific IR or Raman spectra for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking, which influence the physical properties of the material.

No crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported elsewhere.

Chiroptical Spectroscopy (if applicable for chiral derivatives or interactions)

The parent molecule, this compound, is not chiral. However, if chiral derivatives were to be synthesized, or if the molecule were to interact with a chiral environment, chiroptical techniques such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) would be essential for studying its stereochemical properties.

There is no information regarding chiral derivatives or chiroptical studies of this compound.

Computational and Theoretical Investigations of 4 Bromo 2,6 Diphenylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies. For 4-bromo-2,6-diphenylaniline, DFT calculations provide a foundational understanding of its stability and electronic nature. While specific DFT studies on this exact molecule are not prevalent in published literature, the methodology has been extensively applied to similar bromo-aniline derivatives, demonstrating its utility in this class of compounds. tci-thaijo.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. imperial.ac.uk

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) nitrogen atom and the adjacent π-systems of the phenyl rings. The LUMO is anticipated to be distributed across the aromatic framework. The presence of fluorine atoms in related aniline structures is known to regulate the energy levels of these molecular orbitals. univook.com

Illustrative FMO Data for a Diphenylaniline-type Structure

| Parameter | Energy (eV) | Description |

| EHOMO | -5.25 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 3.27 | ELUMO - EHOMO; relates to chemical reactivity and stability. |

Note: The data in this table is illustrative for a molecule of this type and not from a specific experimental study on this compound.

Electrostatic Potential (ESP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The ESP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions.

In a hypothetical ESP map of this compound:

Negative Regions (Red/Yellow): The area around the nitrogen atom's lone pair would exhibit a strong negative potential, making it a prime target for electrophiles or hydrogen bond donation.

Positive Regions (Blue): The hydrogen atom attached to the aniline nitrogen would show a positive potential, indicating its ability to act as a hydrogen bond donor.

Neutral/Mixed Regions: The phenyl rings and the bromine atom would display a more complex potential distribution, influenced by the interplay of electronegativity and resonance effects.

This charge distribution is fundamental to understanding non-covalent interactions, such as π-π stacking between the phenyl rings and hydrogen bonding, which dictate the molecule's crystal packing and interactions in a biological context. researchgate.net

Derived from FMO energies, global and local reactivity descriptors offer quantitative measures of a molecule's reactivity.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Local Descriptors , such as Fukui functions, pinpoint the most reactive sites within the molecule for specific types of attack (nucleophilic, electrophilic, or radical). These calculations can identify which of the carbon or nitrogen atoms are most susceptible to reaction.

Illustrative Reactivity Descriptors

| Descriptor | Definition | Significance for Reactivity |

| Hardness (η) | (ELUMO - EHOMO) / 2 | A higher value indicates greater stability and lower reactivity. |

| Softness (S) | 1 / η | A higher value indicates greater polarizability and higher reactivity. |

| Electrophilicity (ω) | μ² / 2η (where μ is chemical potential) | A higher value suggests a stronger capacity to accept electrons. |

Note: This table provides definitions and significance for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a sterically hindered molecule like this compound, MD simulations are essential for exploring its conformational landscape.

These simulations can reveal the preferred rotational angles (dihedral angles) of the two phenyl groups attached to the central aniline ring. The bulky nature of these groups likely restricts free rotation, leading to a limited set of stable, low-energy conformations. Understanding these preferred shapes is critical, as the molecule's conformation dictates how it can interact with other molecules, such as binding to a receptor site in a biological system. Furthermore, MD simulations can model intermolecular interactions, such as how molecules of this compound might arrange themselves in a crystal lattice or how they interact with solvent molecules.

Quantum Chemical Studies on Reaction Mechanisms Involving this compound

Quantum chemical methods, particularly DFT, are used to map out the entire energy landscape of a chemical reaction. This allows for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

For this compound, several reaction types could be investigated:

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a common site for reactions like Suzuki or Buchwald-Hartwig coupling, which are used to form new carbon-carbon or carbon-nitrogen bonds. Computational studies can help elucidate the mechanism and predict the efficiency of such reactions. univook.com

Electrophilic Aromatic Substitution: The aniline ring is activated towards attack by electrophiles. Theoretical calculations can predict the most likely position of substitution by comparing the activation energies for attack at different sites on the ring.

Hydrolysis: The mechanism of acid-catalyzed hydrolysis can be explored, as seen in related compounds like 4-bromo-2-nitroacetaniline. study.com

By modeling these pathways, chemists can gain a deeper understanding of the factors controlling the reaction's outcome and optimize conditions for desired products.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structure with its biological activity or physical properties, respectively. nih.gov

Should a series of derivatives of this compound be synthesized and tested for a particular application (e.g., as a pharmaceutical or an organic semiconductor), a QSAR/QSPR model could be developed. This process involves:

Calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each derivative using computational methods.

Measuring the activity or property of interest experimentally.

Using statistical methods to build a mathematical equation that relates the descriptors to the observed activity.

Such a model would be a powerful predictive tool, enabling researchers to estimate the activity of new, yet-to-be-synthesized derivatives. This can significantly accelerate the design and discovery process by prioritizing the most promising candidates for synthesis and testing, saving time and resources.

Reactivity and Mechanistic Studies of 4 Bromo 2,6 Diphenylaniline

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond at the 4-position of the aniline (B41778) ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The significant steric hindrance imposed by the two ortho-phenyl groups can influence the reaction kinetics and may necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

The aryl bromide of 4-bromo-2,6-diphenylaniline is an excellent electrophile for various palladium-catalyzed cross-coupling reactions.

Heck Coupling: The reaction with alkenes, such as styrene or acrylates, would be expected to proceed using a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand. The reaction typically yields a stilbene or cinnamate derivative, extending the conjugation of the aromatic system.

Sonogashira Coupling: Coupling with terminal alkynes is a powerful method for forming aryl-alkyne bonds. wikipedia.org This reaction is generally co-catalyzed by a copper(I) salt (e.g., CuI) and carried out in the presence of an amine base. organic-chemistry.org The product would be a 4-alkynyl-2,6-diphenylaniline derivative, a valuable intermediate for more complex structures.

Stille Coupling: The reaction with organostannanes (e.g., tributylphenyltin) offers another route for C-C bond formation. The Stille coupling is known for its tolerance of a wide variety of functional groups.

The following table summarizes plausible conditions and expected products for these transformations.

| Reaction | Coupling Partner | Catalyst System | Base/Additive | Solvent | Potential Product |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 4-((E)-2-phenylvinyl)-2,6-diphenylaniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 4-(phenylethynyl)-2,6-diphenylaniline |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl (additive) | Dioxane | N¹,N¹,2-triphenyl-[1,1'-biphenyl]-4-amine |

This table presents hypothetical reaction conditions based on established methodologies for similar substrates.

Modern palladium catalysis has enabled the functionalization of otherwise inert C-H bonds. In the context of this compound, the aryl bromide can serve as a handle to initiate catalytic cycles that lead to intramolecular C-H activation. For instance, in a variation of the Catellani reaction, an initial oxidative addition of the palladium(0) catalyst to the C-Br bond could be followed by coordination and insertion of a coupling partner like norbornene. This can position the palladium center in proximity to the ortho-C-H bonds of the flanking phenyl rings, enabling a subsequent C-H arylation or alkylation event, leading to the formation of complex, fused polycyclic aromatic systems. This pathway represents an advanced synthetic strategy for building molecular complexity from this substrate. nih.gov

Functionalization of the Amine Nitrogen

The secondary amine (N-H) group is a key functional handle for derivatization, allowing for the introduction of various alkyl, aryl, or acyl groups. The steric congestion from the adjacent phenyl rings is a critical factor that governs the reactivity of the nitrogen atom.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved under various conditions. nih.gov Standard methods using alkyl halides with a base may be sluggish due to steric hindrance. More effective methods, such as reductive amination with aldehydes or ketones, or transition-metal-catalyzed N-alkylation with alcohols, could provide higher yields of the corresponding tertiary amine. acs.org

N-Arylation: The Buchwald-Hartwig amination provides a powerful route for forming C-N bonds, allowing for the synthesis of triarylamines. Reacting this compound with another aryl bromide (or iodide) using a palladium catalyst and a specialized bulky phosphine ligand (e.g., XPhos, SPhos) would be the standard approach. The product, a derivative of 4-bromotriphenylamine, is a core structure in many organic electronic materials.

The table below outlines potential conditions for these N-functionalization reactions.

| Reaction Type | Reagent | Catalyst/Conditions | Potential Product |

| N-Alkylation | Iodomethane | NaH, DMF | 4-bromo-N-methyl-N,2,6-triphenylaniline |

| N-Arylation | Bromobenzene (B47551) | Pd₂(dba)₃, XPhos, NaOt-Bu | 4-bromo-N,N,2,6-tetraphenylaniline |

This table presents hypothetical reaction conditions based on established methodologies for sterically hindered anilines.

The structure of this compound is a precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov Intramolecular cyclization reactions can lead to the formation of carbazole derivatives. For example, a palladium-catalyzed intramolecular C-H arylation (a direct arylation pathway) could potentially form a bond between the C-2' position of one of the flanking phenyl rings and the C-3 position of the central aniline ring, following an initial N-H deprotonation and palladation sequence. More traditionally, a two-step process involving an initial N-arylation followed by an intramolecular cyclization, such as a photo-induced cyclization or a metal-catalyzed C-H activation, could yield complex, fused heterocyclic systems.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The reactivity and regioselectivity of EAS on this compound are governed by the electronic effects of the existing substituents on all three rings.

Central Aniline Ring: The amine group (-NH-) is a powerful activating group and is ortho, para-directing. wikipedia.org The bromine atom is a deactivating group but is also ortho, para-directing. The positions ortho to the amine (C-3 and C-5) are the most activated sites. However, these positions are sterically shielded by the flanking phenyl groups, making substitution at these sites challenging. The position para to the amine is blocked by the bromine atom. Therefore, EAS on the central ring is expected to be difficult.

Flanking Phenyl Rings: The flanking phenyl groups are activated by the electron-donating effect of the central amino-aryl moiety. The substitution will be directed to the ortho and para positions of these rings (C-2'/6' and C-4'). Given the steric bulk, substitution at the less hindered para position (C-4') is generally favored. Reactions such as nitration (using HNO₃/H₂SO₄), bromination (using Br₂/FeBr₃), or Friedel-Crafts acylation (using an acyl chloride/AlCl₃) would be expected to yield di-substituted products, with the electrophile adding to the para position of each flanking phenyl ring. makingmolecules.comlkouniv.ac.in

Radical Reactions Involving the Bromine or Amine Center

The reactivity of this compound in radical reactions is a subject of scientific interest, primarily centered around the two reactive sites: the carbon-bromine (C-Br) bond and the amine (N-H) group. While specific experimental studies exclusively focused on the radical reactions of this particular molecule are not extensively documented, its reactivity can be inferred from established principles of radical chemistry and studies on analogous compounds, such as other halogenated aromatic amines and triphenylamine derivatives.

At the Bromine Center:

The C-Br bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process is typically initiated by ultraviolet (UV) light or the use of a radical initiator. The photolysis of brominated aromatic compounds is a well-known method for generating aryl radicals. osti.gov For instance, the photochemistry of brominated diphenyl ethers, which share structural similarities with the target molecule, involves the radical cleavage of the carbon-bromine bond. osti.gov

A general mechanism for radical reactions at the bromine center can be described by the following steps:

Initiation: The reaction is initiated by the homolytic cleavage of the C-Br bond, often facilitated by UV irradiation or a radical initiator like azobisisobutyronitrile (AIBN), to form a 4-(2,6-diphenylanilino)phenyl radical and a bromine radical. libretexts.orgwikipedia.org

Reaction: C₁₈H₁₄BrN + Initiator → C₁₈H₁₄N• + Br•

Propagation: The newly formed aryl radical can then participate in a variety of propagation steps, depending on the reaction conditions and the presence of other reagents. For example, it can abstract a hydrogen atom from a solvent or another molecule, leading to the formation of 2,6-diphenylaniline (B1600732). libretexts.org Alternatively, it can add to an alkene or alkyne, initiating a radical polymerization or a carbon-carbon bond-forming reaction. libretexts.org

Termination: The radical chain reaction is terminated by the combination of two radicals. This can involve the dimerization of the aryl radicals, the reaction of an aryl radical with a bromine radical to reform the starting material, or the combination of the aryl radical with another radical species present in the reaction mixture. wikipedia.org

At the Amine Center:

The amine group in this compound can also participate in radical reactions, primarily through the formation of a nitrogen-centered radical cation. Electrochemical studies on triphenylamine and its derivatives have shown that these compounds can be easily oxidized to form stable radical cations. researchgate.netresearchgate.net The oxidation involves the removal of an electron from the lone pair of the nitrogen atom. researchgate.net

The electrochemical behavior of amino-substituted triphenylamine derivatives has been investigated, revealing that they can undergo reversible one-electron oxidations to form the corresponding radical cations. researchgate.net The stability of these radical cations is influenced by the molecular structure and the solvent used. researchgate.net

A proposed pathway for radical formation at the amine center involves:

Oxidation: The nitrogen atom of the amine group can be oxidized, either electrochemically or using a chemical oxidizing agent, to form a radical cation. researchgate.net

Reaction: C₁₈H₁₄BrN - e⁻ → [C₁₈H₁₄BrN]⁺•

The resulting radical cation can then undergo further reactions, such as dimerization or reaction with other nucleophiles, depending on the reaction conditions. The propeller-like structure of triphenylamine derivatives contributes to the stability of the radical cation by delocalizing the charge and spin density over the aromatic rings. researchgate.net

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound can occur at both the bromine and the amine centers, primarily through transition-metal-catalyzed cross-coupling reactions. The steric hindrance imposed by the two phenyl groups at the ortho positions of the aniline ring significantly influences the mechanistic pathways of these reactions.

Derivatization at the Bromine Center (Suzuki-Miyaura Coupling):

The bromine atom can be replaced with various organic groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. The steric hindrance from the ortho-phenyl groups can slow down this step, often requiring the use of bulky and electron-rich phosphine ligands to facilitate the reaction. researchgate.netrsc.orgorganic-chemistry.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide ion. The choice of base is crucial for the efficiency of this step. researchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired C-C bond. The steric congestion around the palladium center can influence the rate of reductive elimination. rsc.org

The efficiency of Suzuki-Miyaura couplings with sterically hindered substrates like this compound is highly dependent on the choice of ligand and reaction conditions. researchgate.netorganic-chemistry.org The use of specialized ligands, such as those with bulky N-heterocyclic carbene (NHC) or biarylphosphine moieties, has been shown to be effective for coupling sterically demanding substrates. organic-chemistry.org

Derivatization at the Amine Center (Buchwald-Hartwig Amination):

The amine group of this compound can undergo N-arylation or N-alkylation through the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of new C-N bonds.

The catalytic cycle for the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

Oxidative Addition: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of an aryl halide to the Pd(0) catalyst.

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the new C-N bond and regenerate the Pd(0) catalyst.

For sterically hindered anilines, such as this compound, the steric bulk around the nitrogen atom can pose a significant challenge for both the coordination to the palladium center and the subsequent reductive elimination step. nih.govorganic-chemistry.org The development of specialized phosphine ligands has been crucial in overcoming these steric barriers. organic-chemistry.org For instance, the use of bulky, electron-rich phosphine ligands can promote the reductive elimination step, which is often the rate-limiting step in the amination of hindered anilines. acs.orguwindsor.ca

The table below summarizes the key mechanistic steps and influencing factors for the derivatization of this compound.

| Reaction | Reactive Center | Key Mechanistic Steps | Influencing Factors |

| Radical Halogenation | Bromine | Initiation, Propagation, Termination | UV light, Radical initiators |

| Electrochemical Oxidation | Amine | One-electron oxidation | Applied potential, Solvent |

| Suzuki-Miyaura Coupling | Bromine | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium catalyst, Ligand structure, Base, Steric hindrance |

| Buchwald-Hartwig Amination | Amine | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | Palladium catalyst, Ligand structure, Base, Steric hindrance |

Applications in Advanced Organic Synthesis As a Chemical Building Block

Precursor for Complex Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. Subsequent intramolecular cyclization, possibly through electrophilic aromatic substitution or other ring-closing methodologies, could then lead to the formation of fused heterocyclic systems. The diphenylaniline core would form an integral part of the final polycyclic structure, influencing its electronic and steric properties.

Scaffold for Natural Product Analogue Synthesis

The synthesis of natural product analogues is a critical area of medicinal chemistry, aiming to improve the biological activity or simplify the structure of naturally occurring compounds. Although no specific instances of 4-bromo-2,6-diphenylaniline being used as a scaffold for natural product analogue synthesis have been reported in the literature, its diarylamine core is a feature present in some biologically active molecules.

The bulky 2,6-diphenyl substituents provide a rigid and sterically defined framework. This could be advantageous in designing analogues where conformational restriction is key to biological activity. The bromine atom serves as a handle for introducing various side chains or for coupling with other complex fragments, allowing for the systematic exploration of structure-activity relationships.

Intermediate in the Synthesis of Functionally Substituted Diarylamine Derivatives

The synthesis of functionally substituted diarylamine derivatives is a well-established area of organic chemistry, with applications in materials science and medicinal chemistry. While the literature contains numerous methods for the synthesis of diarylamines, specific studies detailing the use of this compound as an intermediate are scarce.

Theoretically, the bromine atom of this compound is a prime site for modification. It can be readily converted into other functional groups via standard transformations. For example, lithium-halogen exchange followed by quenching with an electrophile could introduce a variety of substituents at the 4-position. Alternatively, transition metal-catalyzed cross-coupling reactions could be employed to append new aryl, alkyl, or other functional groups, leading to a diverse library of diarylamine derivatives. The steric hindrance provided by the ortho-phenyl groups might influence the reactivity and selectivity of these transformations.

Construction of Organic Frameworks (e.g., COFs, MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. The construction of these frameworks relies on the use of rigid molecular building blocks, often with specific geometries and functionalities.

The rigid and sterically defined structure of this compound makes it a conceptually suitable candidate as a building block for such materials. The bromine atoms could potentially be converted to other functional groups, such as boronic acids or aldehydes, which are commonly used in the synthesis of COFs. Similarly, the amine group could act as a coordination site for metal ions in the formation of MOFs. However, there is no specific mention in the scientific literature of this compound being utilized for the construction of COFs or MOFs. The development of synthetic routes to appropriately functionalized derivatives would be a necessary first step in exploring this potential application.

Role in Catalysis and Organocatalysis

Ligand Design for Transition Metal Catalysis

The design of ligands is a cornerstone of transition metal catalysis, enabling control over the steric and electronic environment of a metal center to modulate its reactivity and selectivity. Typically, aniline (B41778) derivatives can serve as precursors for a variety of ligand types. However, in the case of 4-bromo-2,6-diphenylaniline, there is no available research detailing its use in the development of phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or chiral diamines.

Synthesis of Phosphine Ligands, N-Heterocyclic Carbenes (NHCs), and Chiral Diamines Derived from this compound

The synthesis of phosphine ligands often involves the reaction of an organolithium or Grignard reagent derived from an aryl halide with a chlorophosphine. Similarly, the formation of NHC precursors typically requires the reaction of a primary amine with a glyoxal derivative or other diketones, followed by cyclization. The synthesis of chiral diamines can be achieved through various routes, including reductive amination of chiral ketones or the opening of chiral epoxides. Despite the theoretical potential for this compound to participate in such synthetic pathways, no published studies have reported the successful synthesis of these ligand classes from this specific starting material.

Application in Asymmetric Catalysis

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. The efficacy of asymmetric catalysts is heavily reliant on the structure of the chiral ligand. Given the lack of synthesized chiral ligands derived from this compound, there are no corresponding reports of its application in any form of asymmetric catalysis.

Catalytic Performance in C-C, C-N, C-O Bond Formations

Carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond-forming reactions are fundamental transformations in organic synthesis, often catalyzed by transition metal complexes. The performance of these catalysts is intricately linked to the nature of the ancillary ligands. Without any documented ligands derived from this compound, there is a complete absence of data regarding its performance in key reactions such as Suzuki, Heck, Buchwald-Hartwig, and Ullmann couplings.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Aniline derivatives can sometimes function as organocatalysts, for example, by acting as Brønsted acids or bases, or by participating in enamine or iminium ion catalysis.

Enamine/Iminium Catalysis

Enamine and iminium catalysis are powerful strategies in asymmetric synthesis, typically involving the reaction of a carbonyl compound with a primary or secondary amine catalyst. While the aniline nitrogen in this compound could theoretically participate in such catalytic cycles, there is no research to support its use in this capacity.

Integration into Advanced Materials Science

Supramolecular Assemblies and Self-Assembled Systems

Design of Molecular Switches and Sensors

While direct studies on "4-bromo-2,6-diphenylaniline" as a molecular switch are not extensively documented, the principles of its design can be inferred from related structures. For instance, the analogous compound "4-bromo-2,6-difluoroaniline" has been utilized in the synthesis of a palladium-azobenzene complex that demonstrates photo-switching capabilities. This complex can reversibly switch between two distinct self-assembled structures upon light irradiation, a property crucial for the development of molecular-level switches and data storage devices. ossila.com The fundamental mechanism relies on the photoisomerization of the azobenzene (B91143) unit, which is influenced by the electronic properties of the substituted aniline (B41778). It is conceivable that "this compound" could be employed in a similar fashion, where the bulky diphenyl groups might influence the kinetics and thermal stability of the isomeric states, offering a pathway to fine-tune the switching behavior.

The design of chemical sensors based on aniline derivatives often leverages the modulation of their photophysical properties upon analyte binding. The nitrogen atom of the aniline group can act as a binding site, and the electronic perturbations caused by this interaction can lead to a detectable change in fluorescence or absorption. The presence of the bromine atom and diphenyl groups in "this compound" would modulate the electron density on the nitrogen atom, thereby influencing its binding affinity and selectivity towards specific analytes. This tailored electronic structure is a key design element for creating sensitive and selective chemical sensors.

Non-covalent Interactions and Crystal Engineering

The precise control over the three-dimensional arrangement of molecules in the solid state, known as crystal engineering, is paramount for tuning the bulk properties of materials. Non-covalent interactions are the primary tools in this endeavor. In derivatives of aniline, interactions such as hydrogen bonds and π-π stacking play a crucial role in dictating the crystal packing.

Studies on the crystal structure of "4-Bromo-N-phenylaniline" reveal the presence of a network of intermolecular C-H···π and N-H···π interactions, even though the N-H group is not involved in classical hydrogen bonding. researchgate.netnih.gov Similarly, the crystal structure of "4-Bromo-2,6-dimethylaniline" is stabilized by N-H···N hydrogen bonds, which link the molecules into chains. researchgate.net These examples underscore the importance of hydrogen bonding and π-interactions in directing the assembly of brominated aniline derivatives.

For "this compound," the presence of the N-H group allows for the formation of hydrogen bonds, while the multiple phenyl rings provide ample opportunity for π-π stacking and C-H···π interactions. The interplay between these various non-covalent forces, along with potential halogen bonding involving the bromine atom, would offer a rich landscape for crystal engineering. By systematically modifying the substitution pattern on the phenyl rings, it would be possible to fine-tune the intermolecular interactions and thereby control the solid-state architecture and properties of the resulting materials.

Table 1: Crystallographic Data of Related Aniline Derivatives

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-Bromo-N-phenylaniline | Orthorhombic | Pccn | C-H···π, N-H···π |

| 4-Bromo-2,6-dimethylaniline | - | - | N-H···N hydrogen bonds |

Advanced Pigments and Dyes with Tunable Optical Properties

Aniline derivatives are fundamental precursors in the synthesis of a vast array of organic dyes and pigments. The parent compound, "4-bromoaniline," is a known starting material for producing disazo disperse dyes. iiste.orgiiste.org These dyes are synthesized through diazotization and coupling reactions, and their color can be tuned by the choice of the coupling agent. The resulting azo compounds often exhibit interesting photophysical properties, with some showing absorption in the near-infrared region, making them potentially useful as organic photoconductors. iiste.org

The incorporation of "this compound" into dye structures is expected to significantly influence their optical properties. The extended π-conjugation provided by the two additional phenyl groups, in conjunction with the electronic effects of the bromine atom, would likely lead to a bathochromic (red) shift in the absorption and emission spectra compared to dyes derived from simple "4-bromoaniline". This extension of the chromophore is a common strategy for designing dyes that absorb at longer wavelengths.

Furthermore, the diphenylaniline moiety can act as a strong electron-donating group in donor-π-acceptor (D-π-A) dyes, which are crucial components in dye-sensitized solar cells (DSSCs). nih.gov The efficiency of these dyes is highly dependent on their electronic structure and optical absorption characteristics. By strategically pairing the "this compound" donor with suitable π-bridges and acceptor groups, it is possible to design novel sensitizers with broad absorption spectra and optimized energy levels for efficient charge transfer. The tunability of the optical properties through synthetic modification makes "this compound" a promising platform for the development of next-generation pigments and functional dyes. The solvatochromic behavior of such dyes, where the color changes with the polarity of the solvent, could also be exploited in sensing applications. researchgate.netmdpi.comnih.gov

Strategies for Derivatization and Further Functionalization of 4 Bromo 2,6 Diphenylaniline

The molecular architecture of 4-bromo-2,6-diphenylaniline offers multiple avenues for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules. The key reactive sites include the carbon-bromine bond on the central aniline (B41778) ring, the peripheral phenyl rings, and the secondary amine nitrogen. Strategic functionalization at these positions allows for the construction of a diverse range of derivatives with tailored electronic and structural properties.

Emerging Research Directions and Future Perspectives

Exploration in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While direct research specifically applying 4-bromo-2,6-diphenylaniline in bioorthogonal studies is not yet prominent in the literature, its structural features present theoretical opportunities. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions could potentially be adapted for bioorthogonal applications, enabling the attachment of probes, imaging agents, or therapeutic moieties to target biomolecules in vivo or in vitro. The bulky diphenyl groups could influence the compound's solubility, stability, and steric interactions within a biological environment, aspects that would require systematic investigation.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in continuous-flowing streams within microreactors, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.net The synthesis of halogenated aromatic compounds can involve hazardous reagents and exothermic reactions, making them ideal candidates for the controlled environment of a microreactor.

A hypothetical flow synthesis of this compound could involve the precise, computer-controlled mixing of 2,6-diphenylaniline (B1600732) with a brominating agent within a microchannel. This approach would allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing the formation of byproducts. researchgate.net The technology's ability to handle hazardous intermediates safely could also enable novel, more direct synthetic routes. nih.gov

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Microreactor channel (e.g., PFA, glass) |

| Temperature Control | External heating/cooling bath (slower response) | High surface-to-volume ratio allows precise, rapid control |

| Reagent Mixing | Bulk mixing, potential for local concentration gradients | Efficient, rapid mixing through diffusion |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Small reaction volume enhances safety and control |

| Scalability | Requires process redesign for scale-up | Achieved by running the process for a longer duration ("scaling out") |

Integration into Artificial Intelligence-Driven Molecular Design

Sustainable and Circular Economy Approaches in its Synthesis and Application

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated anilines often relies on traditional methods that may use toxic solvents or harsh reagents.

Future research into the synthesis of this compound could focus on more sustainable pathways. This includes exploring the use of greener brominating agents. For instance, methods using hydrobromic acid with an oxidant like hydrogen peroxide in an aqueous medium have been developed for other anilines, offering an environmentally benign alternative to elemental bromine. guidechem.com Another approach involves using N-Bromosuccinimide (NBS) in a more sustainable solvent system, such as polyethylene (B3416737) glycol, which can be recycled.

| Metric | Traditional Route (e.g., Br₂ in CCl₄) | Potential Green Route (e.g., HBr/H₂O₂ in Water) |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | Hydrobromic acid (HBr) |

| Oxidant | None | Hydrogen Peroxide (H₂O₂) |

| Solvent | Carbon tetrachloride (CCl₄) - toxic, ozone-depleting | Water - benign |

| Primary Byproduct | Hydrobromic acid (HBr) | Water (H₂O) |

| Atom Economy | Lower | Higher |

Adopting such methods would align the production of this compound with the principles of a circular economy by minimizing waste and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.